3-Fluoro-2-methylbenzaldehyde 3-Fluoro-2-methylbenzaldehyde 3-Fluoro-2-methylbenzaldehyde is an aryl fluorinated building block.

Brand Name: Vulcanchem
CAS No.: 147624-13-3
VCID: VC21107428
InChI: InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
SMILES: CC1=C(C=CC=C1F)C=O
Molecular Formula: C8H7FO
Molecular Weight: 138.14 g/mol

3-Fluoro-2-methylbenzaldehyde

CAS No.: 147624-13-3

Cat. No.: VC21107428

Molecular Formula: C8H7FO

Molecular Weight: 138.14 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-methylbenzaldehyde - 147624-13-3

Specification

CAS No. 147624-13-3
Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
IUPAC Name 3-fluoro-2-methylbenzaldehyde
Standard InChI InChI=1S/C8H7FO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
Standard InChI Key HSUCYMJBFHBMTB-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1F)C=O
Canonical SMILES CC1=C(C=CC=C1F)C=O

Introduction

Chemical Identity and Structure

3-Fluoro-2-methylbenzaldehyde belongs to the class of substituted benzaldehydes with the molecular formula C8H7FO. The compound features a benzene ring with three substituents arranged in a specific pattern: a formyl (aldehyde) group, a methyl group in the ortho position to the aldehyde, and a fluorine atom adjacent to the methyl group.

Basic Identifiers

PropertyValue
CAS Number147624-13-3
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
IUPAC Name3-Fluoro-2-methylbenzaldehyde
Synonyms2-methyl-3-fluorobenzaldehyde; 3-Fluoro-o-tolualdehyde
InChIKeyHSUCYMJBFHBMTB-UHFFFAOYSA-N
SMILESCC1=C(C=CC=C1F)C=O

The compound's structure features a planar aromatic ring with the aldehyde group extending from the ring in the same plane, while the methyl group adopts a slightly out-of-plane orientation due to steric considerations .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Fluoro-2-methylbenzaldehyde is essential for its proper handling, storage, and application in synthesis and research.

Physical Properties

3-Fluoro-2-methylbenzaldehyde exists as a pale yellow liquid at ambient conditions with the following measurable physical characteristics:

Physical PropertyValue
Physical StateLiquid
ColorPale yellow
Density1.16 g/mL at 25°C
Boiling Point92-93°C at 20 mmHg; 196.7±20.0°C at 760 mmHg
Melting Point17°C
Flash Point80.6°C (177°F)
Refractive Indexn²⁰ᴅ 1.5245

These properties are critical considerations for laboratory applications and processing .

Chemical Reactivity

The chemical behavior of 3-Fluoro-2-methylbenzaldehyde is primarily governed by the aldehyde functional group, with the fluoro and methyl substituents influencing reactivity patterns:

  • The aldehyde group readily undergoes nucleophilic addition reactions

  • The fluorine atom imparts electron-withdrawing effects, influencing the electronic distribution within the molecule

  • The methyl group provides mild electron-donating properties and potential sites for further functionalization

This combination of functional groups creates a unique reactivity profile that is valuable in organic synthesis .

Synthesis and Production Methods

Several synthetic routes have been established for the preparation of 3-Fluoro-2-methylbenzaldehyde, each with specific advantages depending on the scale and application requirements.

Laboratory Synthesis

Laboratory-scale preparation of 3-Fluoro-2-methylbenzaldehyde typically employs one of the following pathways:

  • Direct formylation of 3-fluoro-2-methylbenzene through Vilsmeier-Haack reaction

  • Oxidation of 3-fluoro-2-methylbenzyl alcohol

  • Reduction of corresponding acid derivatives

  • Sequential halogenation and formylation of ortho-methylbenzene derivatives

These methods can be optimized based on available starting materials and required purity levels .

Industrial Production Considerations

While specific industrial production methods are proprietary, commercial synthesis typically involves:

  • Optimization of laboratory methods for large-scale application

  • Continuous flow processes to improve efficiency

  • Specialized purification techniques to ensure consistent product quality

  • Implementation of safety measures for handling reactive intermediates

The industrial production must balance cost-effectiveness with product quality and environmental considerations .

Chemical Transformations and Reactions

3-Fluoro-2-methylbenzaldehyde participates in numerous chemical transformations, making it a versatile building block in organic synthesis.

Oxidation and Reduction

The aldehyde group can undergo standard oxidation to carboxylic acids or reduction to primary alcohols:

  • Oxidation with reagents like potassium permanganate yields 3-fluoro-2-methylbenzoic acid

  • Reduction with sodium borohydride produces 3-fluoro-2-methylbenzyl alcohol (CAS: 500912-13-0)

  • Selective oxidation conditions can be employed to maintain the integrity of other functional groups .

Schiff Base Formation

The aldehyde functionality readily condenses with primary amines to form Schiff bases:

  • Reaction with heterocyclic amines yields versatile ligands for coordination chemistry

  • Formation of 4-((3-fluoro-2-methylbenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol has been reported

  • These Schiff bases serve as important intermediates in medicinal chemistry and coordination compounds

The resulting Schiff bases often demonstrate interesting biological activities and can coordinate with various transition metals to form complexes with potential applications in catalysis and materials science .

Applications and Utility

3-Fluoro-2-methylbenzaldehyde finds applications across multiple scientific and industrial domains due to its unique structural features and reactivity.

Pharmaceutical Applications

In pharmaceutical research and development, this compound serves as:

  • A key intermediate in the synthesis of active pharmaceutical ingredients

  • A building block for fluorinated drug candidates with enhanced metabolic stability

  • A precursor for compounds with potential anti-inflammatory and analgesic properties

  • A component in the development of enzyme inhibitors

The presence of the fluorine atom contributes to metabolic stability and can enhance binding interactions with biological targets, making fluorinated compounds particularly valuable in drug discovery efforts.

Research Applications

Scientific research utilizes 3-Fluoro-2-methylbenzaldehyde for:

  • Development of novel synthetic methodologies

  • Studies of structure-activity relationships in medicinal chemistry

  • Preparation of ligands for coordination chemistry

  • Investigation of fluorine-specific effects in chemical and biological systems

Research interest in this compound continues to grow as the importance of fluorinated aromatics in various scientific disciplines increases .

Material Science Applications

In material science, 3-Fluoro-2-methylbenzaldehyde contributes to:

  • Development of specialty polymers with unique properties

  • Creation of functional materials with specific optical or electronic characteristics

  • Synthesis of liquid crystals and other organized molecular assemblies

  • Preparation of surface-active compounds and coatings

The strategic incorporation of fluorine atoms into aromatic systems can significantly alter material properties, leading to enhanced performance in various applications.

Hazard StatementDescription
H227Combustible liquid
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Analytical Characterization

Various analytical techniques are employed for the identification and quality assessment of 3-Fluoro-2-methylbenzaldehyde.

Spectroscopic Methods

Spectroscopic techniques for characterization include:

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural information

  • IR Spectroscopy: The carbonyl stretching frequency appears at characteristic wavenumbers

  • Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible Spectroscopy: Identification of electronic transitions specific to the aromatic system

These techniques allow for comprehensive structural verification and purity assessment.

Chromatographic Analysis

Chromatographic methods for analysis and purification include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

  • Column Chromatography for preparative separations

These techniques enable accurate determination of purity levels and identification of potential impurities .

Related Compounds and Structural Isomers

Several structurally related compounds share similarities with 3-Fluoro-2-methylbenzaldehyde, each with unique properties and applications.

Positional Isomers

Important positional isomers include:

CompoundCAS NumberNotable Differences
2-Fluoro-3-methylbenzaldehyde886762-64-7Reversed positions of fluorine and methyl groups
3-Fluoro-4-methylbenzaldehyde177756-62-6Methyl group positioned para to fluorine
4-Fluoro-2-methylbenzaldehydeN/AFluorine in para position to aldehyde

These isomers often exhibit different physical properties and reactivity patterns due to the altered electronic and steric environments .

Functionally Modified Derivatives

Derivatives with additional or alternative functional groups include:

  • 3-Bromo-2-methylbenzaldehyde (CAS: 83647-40-9): A bromo analog with altered reactivity

  • 3-Fluoro-6-methoxy-2-methylbenzaldehyde: Features an additional methoxy substituent

  • 3-Fluoro-2-methylbenzyl alcohol: The reduced form of the aldehyde

  • 4-Ethoxy-3-fluoro-2-methylbenzaldehyde: Contains an ethoxy group for modified properties

These derivatives provide expanded options for synthetic applications based on specific project requirements.

Current Research and Future Perspectives

Research involving 3-Fluoro-2-methylbenzaldehyde continues to evolve, with several promising directions emerging in recent years.

Emerging Applications

Current research focuses on:

  • Development of new pharmaceutical candidates containing the 3-fluoro-2-methylbenzaldehyde moiety

  • Exploration of novel synthetic methodologies for fluorinated aromatics

  • Investigation of catalytic applications for derivatives and metal complexes

  • Creation of functional materials with specific electronic or optical properties

Future Research Directions

Potential future developments include:

  • Green chemistry approaches for more sustainable synthesis

  • Applications in emerging therapeutic areas

  • Development of new reaction pathways featuring selective functionalization

  • Exploration of structure-activity relationships for optimized biological activity

These directions reflect the continuing importance of fluorinated aromatic compounds in contemporary scientific research and industrial applications.

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